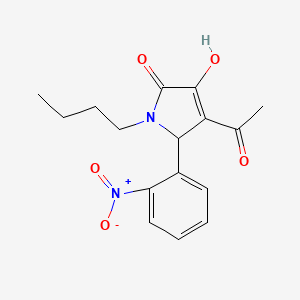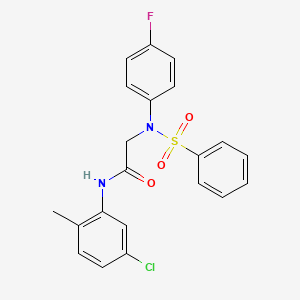![molecular formula C24H19ClN2O2 B5228511 3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5228511.png)
3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a type of acrylamide derivative that is synthesized using specific methods to ensure its purity and effectiveness.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves the inhibition of specific enzymes and pathways that are involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in cancer cells. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide are primarily related to its mechanism of action. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of tumor growth and metastasis. It also has anti-inflammatory and analgesic effects, which may be beneficial for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in lab experiments include its high purity and effectiveness, as well as its potential applications in various fields. However, its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Future Directions
There are several future directions for the study of 3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. These include the development of new drugs based on this compound for the treatment of cancer and other diseases, as well as the investigation of its potential applications in material science and other fields. Additionally, further studies are needed to determine its safety and efficacy in vivo, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide involves several steps, including the reaction of 4-chloroaniline with 2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenylacetonitrile in the presence of a base, followed by the addition of acryloyl chloride. The final product is purified using various techniques, such as column chromatography and recrystallization.
Scientific Research Applications
3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O2/c1-15-6-12-22-21(14-15)27-24(29-22)19-4-3-5-20(16(19)2)26-23(28)13-9-17-7-10-18(25)11-8-17/h3-14H,1-2H3,(H,26,28)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUAUTNGXZGPJEP-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C=CC4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)/C=C/C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5228451.png)
![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![1-[4-methyl-7-(2-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-4-piperidinecarboxamide](/img/structure/B5228457.png)
![4b,9b-dihydroxy-1-methyl-1,4b,9b,10-tetrahydroindeno[2',1':4,5]pyrrolo[2,3-d]pyrimidine-2,4,5(3H)-trione](/img/structure/B5228460.png)
![5-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5228484.png)

![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![1-methyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5228515.png)
![2-{[3-(4-chlorophenoxy)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetamide](/img/structure/B5228528.png)
![6-methoxy-3-(4-methoxyphenyl)-1H-benzo[de]cinnoline](/img/structure/B5228533.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5228538.png)
![2-(4-bromophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5228542.png)